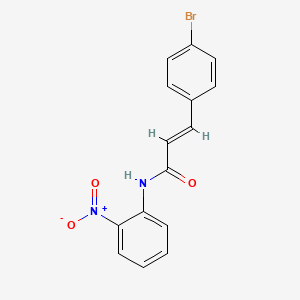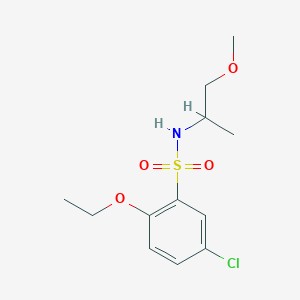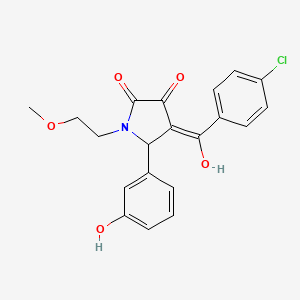
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a piperidinecarboxamide derivative that has been shown to have significant biological activity, making it a promising candidate for further research in the field of pharmacology.
作用机制
The mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. Studies have demonstrated that this compound can increase the levels of antioxidant enzymes in the body, which can help to protect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential uses. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.
未来方向
There are a number of potential future directions for research on 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could help to identify new potential uses for the compound. Finally, research could be conducted to investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its therapeutic effects.
合成方法
The synthesis of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide involves the reaction of 2-methyl-3-phenylacrylonitrile with piperidine in the presence of a palladium catalyst. The resulting product is then hydrolyzed to form the final compound, this compound.
科学研究应用
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a neuroprotective agent. Studies have shown that this compound has the ability to protect neurons from damage caused by oxidative stress, which is a common factor in many neurodegenerative diseases.
属性
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(11-14-5-3-2-4-6-14)12-18-9-7-15(8-10-18)16(17)19/h2-6,11,15H,7-10,12H2,1H3,(H2,17,19)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLIFYWNVTAJP-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(isobutylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B5419529.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5419536.png)
![4-{1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole](/img/structure/B5419552.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B5419559.png)


![2-[2-(3-fluorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5419573.png)
![1-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5419592.png)

![1-methyl-4-[4-(3-piperidinylmethyl)benzoyl]piperazine](/img/structure/B5419601.png)
![N-benzyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5419610.png)

![(4R)-4-{4-[4-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5419624.png)
